2,2,6,6-Tetramethylpiperidin-4-one hydrochloride

Catalog No.
S1551714
CAS No.
33973-59-0
M.F
C9H18ClNO
M. Wt
191.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6,6-Tetramethylpiperidin-4-one hydrochloride

CAS Number

33973-59-0

Product Name

2,2,6,6-Tetramethylpiperidin-4-one hydrochloride

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H

InChI Key

ZXNWYMNKYXUZGM-UHFFFAOYSA-N

SMILES

CC1(CC(=O)CC(N1)(C)C)C.Cl

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C.Cl

Synthesis and Characterization:

TMPD hydrochloride is a white crystalline solid that can be synthesized from various starting materials. [Source: Sigma-Aldrich product page for 2,2,6,6-Tetramethyl-4-piperidone hydrochloride, ] Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications in Chemical Research:

TMPD hydrochloride has been used as a reagent in various chemical research applications, including:

  • Introducing discrete sample pulses in microfluidic systems: A study demonstrated the use of TMPD hydrochloride as a suitable reagent for introducing discrete sample pulses into a miniaturized analysis system. [Source: A. Gawande et al., "Microfluidic Synthesis and Analysis System (πSYNTAS) for Rapid Screening of Condensation Reactions", Organic Process Research & Development, 2011, 15 (7), 1324-1331, ]
  • Studying the deoxidization of graphene oxide: Researchers explored the use of TMPD as a reductant for the deoxygenation of graphene oxide using ultraviolet irradiation. [Source: S. Navalon et al., "Green and Efficient Method for Chemoselective Deoxidization of Graphene Oxide", The Journal of Physical Chemistry C, 2014, 118 (24), 13342-13350, ]

2,2,6,6-Tetramethylpiperidin-4-one hydrochloride is a synthetic compound with the molecular formula C9H17NO·HCl. This compound is a derivative of piperidine, characterized by four methyl groups attached to the piperidine ring. It is also known as Triacetonamine hydrochloride and is recognized for its role in various

Triacetonamine hydrochloride can be irritating to the skin, eyes, and respiratory system. It is also flammable and can decompose to release toxic fumes.

  • Safety Data Sheet: Refer to safety data sheets from chemical suppliers for detailed information on handling, storage, and disposal procedures [].

  • Oxidation: The compound can be oxidized to form hydroxylamines using oxidizing agents like oxone.
  • Reduction: It can be reduced to yield secondary amines.
  • Substitution: This compound participates in substitution reactions, such as allylic amination of allylic chlorides to produce allylated tertiary amines.

Common Reagents and Conditions

  • Oxidation: Oxone is typically used as an oxidant.
  • Reduction: Hydrogen in the presence of catalysts serves as a reducing agent.
  • Substitution: Allylic chlorides are commonly employed in allylic amination reactions.

2,2,6,6-Tetramethylpiperidin-4-one hydrochloride has been investigated for its biological properties, particularly in relation to oxidative stress. It acts as a stabilizer for free radicals and has potential applications in drug development. Studies suggest that it may play a role in anticancer therapies due to its ability to interact with cellular mechanisms involved in cancer progression .

Synthetic Routes

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride typically involves:

  • Conjugate Addition: Ammonia is added to phorone.
  • Reduction Step: The Wolff-Kishner reduction method is employed to yield the final product.

Industrial Production

In industrial settings, the compound is produced on a larger scale using optimized reaction pathways that ensure high yield and purity. Key parameters such as temperature, pressure, and reagent concentrations are carefully controlled during synthesis .

The compound has a wide range of applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis for hindered amine light stabilizers and selective oxidation processes.
  • Biology: Employed in studies on oxidative stress and free radical stabilization.
  • Medicine: Investigated for potential drug development applications.
  • Industry: Utilized in the production of polymers requiring stabilization against degradation .

Research on 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride has focused on its interactions with biological systems. It has shown promise in stabilizing free radicals and modulating oxidative stress pathways. These interactions are crucial for understanding its potential therapeutic applications, particularly in cancer treatment .

Several compounds share structural similarities with 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-Di-tert-butyl-4-methylphenolC15H24OKnown for its antioxidant properties
N,N-Dimethyl-p-toluidineC10H13NUsed as an intermediate in dye synthesis
1-Methyl-4-piperidoneC6H11NOActs as a precursor for various pharmaceutical compounds

Uniqueness of 2,2,6,6-Tetramethylpiperidin-4-one Hydrochloride

The uniqueness of 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride lies in its specific arrangement of methyl groups which enhances its stability and reactivity compared to other similar compounds. Its ability to stabilize free radicals makes it particularly valuable for applications in both chemistry and biology .

Appearance

Powder

Related CAS

826-36-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33973-59-0

General Manufacturing Information

4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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